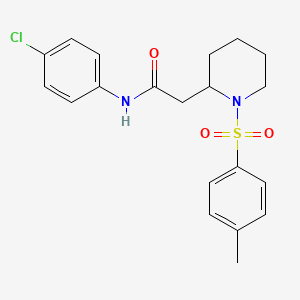
(5-メチル-3-ニトロピリジン-2-イル)酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Methyl-3-nitropyridin-2-yl)acetic acid is an organic compound that belongs to the class of nitropyridines It is characterized by a pyridine ring substituted with a methyl group at the 5-position, a nitro group at the 3-position, and an acetic acid moiety at the 2-position
科学的研究の応用
(5-Methyl-3-nitropyridin-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and antimicrobial drugs.
Industry: It is used in the production of agrochemicals and as a building block for various industrial chemicals.
Safety and Hazards
作用機序
Target of Action
A related compound, n-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1h-pyrazol-4-yl), was found to have significant activity on the kinase p70s6kβ . This kinase plays a crucial role in cell growth and proliferation, suggesting that (5-Methyl-3-nitropyridin-2-yl)acetic acid may also interact with similar targets.
Mode of Action
Nitropyridine derivatives have been studied for their interaction with hydrazine hydrate, leading to the formation of various compounds . This suggests that (5-Methyl-3-nitropyridin-2-yl)acetic acid might undergo similar reactions, potentially altering its interaction with its targets.
Biochemical Pathways
Nitropyridine derivatives have been shown to undergo recyclization reactions when acted upon by hydrazine hydrate . This could potentially affect various biochemical pathways, depending on the specific targets of the compound.
Result of Action
Given the potential target of this compound (kinase p70s6kβ), it may influence cell growth and proliferation .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-3-nitropyridin-2-yl)acetic acid typically involves the nitration of a methylpyridine derivative followed by the introduction of the acetic acid group. One common method involves the reaction of 5-methylpyridine with nitric acid to introduce the nitro group at the 3-position. This is followed by a reaction with bromoacetic acid to introduce the acetic acid moiety.
Industrial Production Methods: Industrial production of (5-Methyl-3-nitropyridin-2-yl)acetic acid may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: (5-Methyl-3-nitropyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetic acid moiety can participate in esterification reactions to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Alcohols in the presence of acid catalysts can be used for esterification reactions.
Major Products Formed:
Reduction: 5-Methyl-3-aminopyridin-2-yl)acetic acid.
Esterification: Various esters of (5-Methyl-3-nitropyridin-2-yl)acetic acid.
類似化合物との比較
3-Nitropyridine-2-carboxylic acid: Similar structure but lacks the methyl group at the 5-position.
5-Methyl-2-nitropyridine: Similar structure but lacks the acetic acid moiety.
Uniqueness: (5-Methyl-3-nitropyridin-2-yl)acetic acid is unique due to the presence of both the nitro group and the acetic acid moiety, which confer distinct chemical and biological properties
特性
IUPAC Name |
2-(5-methyl-3-nitropyridin-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-5-2-7(10(13)14)6(9-4-5)3-8(11)12/h2,4H,3H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSNHIHTLVXZEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)CC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2478654.png)
![2-[4-(3,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2478655.png)
![5-Chloro-3-[(4-chlorophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2478658.png)
![2-Chloro-N-(1,3-dihydro-2-benzofuran-5-yl)-N-[(1-methylcyclopropyl)methyl]acetamide](/img/structure/B2478659.png)
![2-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2478661.png)
![4-O-ethyl 2-O-prop-2-enyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2478662.png)
![(2S,4R)-1-[(2S)-3,3-dimethyl-2-[(2-prop-2-ynoxyacetyl)amino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B2478663.png)
![2-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B2478664.png)
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2478665.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide;hydrochloride](/img/structure/B2478668.png)
![N-[[3-(2-Methoxyethoxy)phenyl]methyl]-N-[(2-methylfuran-3-yl)methyl]prop-2-enamide](/img/structure/B2478669.png)
![N-[2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide](/img/structure/B2478671.png)

![3-(3-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2478675.png)
